REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]#[N:10])=[CH:5][CH:4]=1.[Cl-].Cl[C:13]1C=C([N+]#N)C=CC=1>>[Cl-:2].[C:8]1([CH3:13])[CH:3]=[CH:4][CH:5]=[C:6]([N+:9]#[N:10])[CH:7]=1 |f:0.1,2.3,4.5|
|
Name
|
substituted aryldiazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC1=CC=C(C=C1)[N+]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC=1C=C(C=CC1)[N+]#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
very variable yields of between 40 and 85% of theory
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C1(=CC(=CC=C1)[N+]#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |